A Technical Guide to 3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate (CAS 1415566-33-4): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 3-Bromo-5-(2-pyrrolidinyl)pyridine Oxalate (CAS 1415566-33-4): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate, a key synthetic intermediate in modern medicinal chemistry. This guide delves into its physicochemical properties, structural characteristics, and its strategic importance, which stems from the unique combination of a reactive bromopyridine ring and a chiral pyrrolidine moiety. We will explore detailed protocols for its preparation and analytical characterization, discuss its chemical reactivity for further synthetic elaboration, and provide essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced building blocks to construct novel therapeutic agents.
Introduction: The Strategic Value of Hybrid Heterocyclic Scaffolds
Nitrogen-containing heterocycles are fundamental pillars of medicinal chemistry, forming the core of a vast number of pharmaceuticals.[1] Statistically, a significant majority of all biologically active molecules contain a heterocyclic ring, with nitrogen heterocycles being the most prevalent.[1] An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) highlights this trend, with over 80% of unique small-molecule drugs approved in the last decade containing such scaffolds.[1]
3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate (CAS 1415566-33-4) is a prime example of a purposefully designed synthetic intermediate that leverages the beneficial properties of two distinct heterocyclic systems:
-
Pyridine: An electron-deficient aromatic ring whose nitrogen atom can improve water solubility and act as a hydrogen bond acceptor, crucial for interactions with biological targets.[1]
-
Pyrrolidine: A saturated, non-planar five-membered ring that introduces a three-dimensional character to a molecule, allowing for efficient exploration of pharmacophore space.[2][3] The stereogenicity of the substituted carbon is often critical for target-specific biological activity.[1][2][3]
This compound is not an end-product but rather a versatile building block.[1] Its value lies in the strategic placement of functional groups: a bromine atom for cross-coupling reactions and a secondary amine for nucleophilic additions, all built upon a chiral framework.[1] This guide will provide the technical details necessary to effectively utilize this intermediate in drug discovery programs.
Physicochemical and Structural Properties
The oxalate salt of 3-Bromo-5-(2-pyrrolidinyl)pyridine is the most common commercially available form, typically as the (S)-enantiomer, which offers improved stability, crystallinity, and handling properties compared to the freebase.[1]
| Property | Value | Reference(s) |
| CAS Number | 1415566-33-4 | [1][4][5] |
| Molecular Formula | C₁₁H₁₃BrN₂O₄ | [4] |
| Molecular Weight | 317.14 g/mol | [1][4][5] |
| Appearance | Solid | [4] |
| Typical Purity | ≥98% | [4] |
| InChI Key | JQAIBLZGPQVARZ-FVGYRXGTSA-N ((S)-enantiomer) | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Structural Analysis: The molecule's utility is derived from its hybrid structure.[1] The formation of the oxalate salt is an acid-base reaction between the two basic nitrogen centers (on the pyridine and pyrrolidine rings) and the dicarboxylic oxalic acid.[1] This salt formation neutralizes the often-oily freebase into a manageable crystalline solid, which is a critical step for purification and accurate weighing in subsequent reactions.[1]
Synthesis and Purification
The preparation of high-purity 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate involves a two-stage process: synthesis of the freebase followed by salt formation and crystallization.
Oxalate Salt Formation and Crystallization Protocol
This protocol describes the conversion of the 3-Bromo-5-(2-pyrrolidinyl)pyridine freebase to its stable oxalate salt. The choice of solvent is critical to ensure good solubility of the reactants and poor solubility of the final salt, thereby maximizing yield and purity.
Expert Rationale: Isopropyl alcohol (IPA) is often a solvent of choice because it solubilizes many organic bases while being a poor solvent for their corresponding oxalate salts, facilitating precipitation upon formation. The stoichiometry is determined experimentally but often targets a 1:1 molar ratio for a mono-oxalate salt.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve one molar equivalent of 3-Bromo-5-(2-pyrrolidinyl)pyridine freebase in a suitable solvent, such as isopropyl alcohol (IPA) or ethanol (EtOH), at a concentration of approximately 5-10 mL per gram of starting material.
-
Acid Addition: In a separate vessel, dissolve 1.0 to 1.1 molar equivalents of anhydrous oxalic acid in the same solvent, warming gently if necessary to achieve full dissolution.
-
Salt Formation: Add the oxalic acid solution dropwise to the stirred solution of the freebase at room temperature. A precipitate should begin to form.
-
Crystallization: Stir the resulting slurry at room temperature for 1-2 hours to allow for complete salt formation. For improved crystal size and purity, the mixture can be gently heated to re-dissolve the fine precipitate and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath (0-5°C) for at least 1 hour.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.
-
Drying: Dry the isolated product under vacuum at a temperature not exceeding 40°C to a constant weight.
Caption: Workflow for Oxalate Salt Formation and Purification.
Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the structure and purity of 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary technique for unambiguous structure confirmation.[1]
-
¹H NMR: The proton NMR spectrum will provide clear signals for both the pyridine and pyrrolidine ring protons. Protons adjacent to the nitrogen atoms are expected to shift downfield upon protonation during salt formation.[1] The aromatic region will show signals for the three pyridine protons, while the aliphatic region will show a complex set of signals for the seven pyrrolidine protons.
-
¹³C NMR: The carbon NMR spectrum provides a map of the molecule's carbon framework.[1] It is expected to show five distinct signals for the pyridine ring carbons (in the δ 120-155 ppm range) and four signals for the pyrrolidine ring carbons. A key signal for the oxalate counterion will appear significantly downfield, typically around 160-165 ppm.[1]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for assessing the purity of the compound and detecting any process-related impurities.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the freebase cation (227.10 g/mol for C₉H₁₁BrN₂) and identify any impurities.
Caption: Quality Control Workflow for Analytical Characterization.
Chemical Reactivity and Synthetic Applications
The synthetic versatility of this intermediate is due to its distinct reactive sites, which can be addressed with high selectivity.
-
The Brominated Pyridine Ring: The bromine atom at the 3-position is a key functional group for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkyne substituents, enabling rapid library synthesis.[1]
-
The Chiral Pyrrolidine Moiety: The secondary amine within the pyrrolidine ring is a nucleophilic center.[1] It can undergo reactions such as N-alkylation, N-acylation, reductive amination, and sulfonylation to append different functional groups. In multi-step syntheses, this amine is often protected (e.g., as a Boc or Cbz carbamate) to prevent unwanted side reactions while modifying the pyridine ring.[1] The inherent (S)-stereochemistry is often essential for the biological activity of the final drug candidate.[1]
The combination of these features makes the compound an ideal starting point for synthesizing analogs of biologically active molecules, including potential nicotinic acetylcholine receptor (nAChR) ligands, which often feature a basic nitrogen center and a substituted pyridine ring.[6][7][8]
Caption: Key Synthetic Transformations of the Core Scaffold.
Safety, Handling, and Storage
Proper handling of 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate is crucial to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
| Hazard Information | Details | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][9] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][9] |
Handling and Storage Recommendations:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]
Conclusion
3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate is a high-value synthetic intermediate that provides a robust platform for the rapid development of novel and complex molecular entities. Its pre-packaged chirality, orthogonal reactive sites, and favorable physicochemical properties as a crystalline salt make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, enables its efficient and safe application in the pursuit of new therapeutic agents.
References
-
RBNAinfo. MATERIAL SAFETY DATA SHEET. [Link]
-
Lotusfeet Pharma. Rivaroxaban Impurity E 1415566-28-7. [Link]
-
Veeprho. Rivaroxaban EP Impurity E | CAS 1415566-28-7. [Link]
-
SynZeal. Rivaroxaban EP Impurity E | 1415566-28-7. [Link]
-
Chemsrc. 3-Bromo-5-(2-pyrrolidinyl)pyridine | CAS#:71719-06-7. [Link]
-
Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SN Comprehensive Clinical Medicine. [Link]
-
Pharmaffiliates. Rivaroxaban-impurities. [Link]
-
Dolle, F., et al. (1998). Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain. Journal of Medicinal Chemistry. [Link]
-
Abreo, M.A., et al. (1996). 2-Methyl-3-(2(S)-pyrrolidinylmethoxy) Pyridine (ABT-089): An Orally Bioavailable 3-pyridyl Ether Nicotinic Acetylcholine Receptor Ligand With Cognition-Enhancing Properties. Journal of Medicinal Chemistry. [Link]
-
Farooq, K., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules. [Link]
-
Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Baraznenok, I.L., et al. (2005). 3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)pyridines: synthesis and analgesic activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
U.S. Food and Drug Administration. Lexapro (escitalopram oxalate) Prescribing Information. [Link]
-
Government of Canada. Details for: RAN-ESCITALOPRAM. [Link]
Sources
- 1. 3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate | 1415566-33-4 | Benchchem [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate | 1415566-33-4 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-(2,5-Dihydro-1H-pyrrol-2-ylmethoxy)pyridines: synthesis and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
